Bienvenue dans la boutique en ligne BenchChem!

(S)-Pomalidomide

Pharmacokinetics Chiral Inversion Preclinical Toxicology

Choose (S)-Pomalidomide (CAS 202271-89-4) for its unique value as the pure S-enantiomer—not the racemic (RS)-pomalidomide. This compound delivers superior cereblon binding potency (Kd=1.4µM). It serves as a critical reference standard for chiral separation method validation (RP-UHPLC), a defined CRBN ligand building block for PROTAC design, and an essential tool for enantiomer-specific pharmacokinetic studies in preclinical models where the S-isomer shows 1.72-fold higher exposure than the R-isomer. Guaranteed ≥98% purity. For R&D use only.

Molecular Formula C13H11N3O4
Molecular Weight 273.24 g/mol
CAS No. 202271-89-4
Cat. No. B1682176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Pomalidomide
CAS202271-89-4
Synonyms(S)-Pomalidomide;  (S) Pomalidomide;  S-Pomalidomide;  S Pomalidomide;  S-3APG;  S 3APG;  S3APG;  (S)-CC-4047;  (S) CC-4047;  (S)-CC4047
Molecular FormulaC13H11N3O4
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N
InChIInChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/t8-/m0/s1
InChIKeyUVSMNLNDYGZFPF-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(S)-Pomalidomide (CAS 202271-89-4) for Research: S-Enantiomer of the Immunomodulatory Drug Pomalidomide


(S)-Pomalidomide (CAS 202271-89-4) is the pure S-enantiomer of the third-generation immunomodulatory drug (IMiD) pomalidomide. It functions primarily as a ligand for the E3 ubiquitin ligase cereblon (CRBN) [1], leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, such as the transcription factors Ikaros and Aiolos [2]. As the S-isomer of pomalidomide, it is distinct from the racemic mixture (RS)-pomalidomide (CAS 19171-19-8) used in clinical formulations (Pomalyst/Imnovid).

Why the Racemic Mixture or Other IMiDs Cannot Substitute for (S)-Pomalidomide in Specific Research Applications


Generic substitution fails due to critical differences in molecular structure and experimental context. The racemic pomalidomide contains both R- and S-isomers, which exhibit distinct binding affinities and pharmacokinetic profiles in preclinical models [1]. In vitro, the S-isomer is often reported as the more potent enantiomer [1]. Furthermore, in non-human primate models, administration of the pure S-isomer leads to significantly different exposure levels compared to the R-isomer [2]. Other IMiDs, such as lenalidomide and thalidomide, possess different cereblon binding affinities and neo-substrate degradation profiles [3], making them unsuitable for experiments requiring precise modulation of the cereblon pathway or for validating analytical methods specific to the S-enantiomer.

Quantitative Differentiation of (S)-Pomalidomide: Head-to-Head and Cross-Study Comparisons


Enantiomer-Specific Pharmacokinetics: (S)-Pomalidomide Exhibits 1.72-Fold Higher Exposure than the R-Enantiomer in Preclinical Models

In cynomolgus monkeys, administration of the pure S-enantiomer of pomalidomide results in a 1.72-fold higher exposure (AUC) compared to the R-enantiomer [1]. This difference arises because the in vivo elimination rate exceeds the rate of chiral interconversion in this species, a phenomenon not observed in humans [1]. For researchers using non-human primate models, the choice of (S)-Pomalidomide over the racemic mixture or R-enantiomer is critical for achieving defined and reproducible drug exposure levels.

Pharmacokinetics Chiral Inversion Preclinical Toxicology

Cereblon (CRBN) Binding Affinity: (S)-Pomalidomide Demonstrates Potent Target Engagement

(S)-Pomalidomide potently binds to cereblon (CRBN). In a competitive target engagement assay using a truncated cereblon protein, pomalidomide (the racemate, of which the S-isomer is the active component) demonstrated a target engagement IC50 of 0.30 µM and a binding Kd of 1.4 µM [1]. While this data is for the racemate, the S-isomer is known to be the primary driver of this activity [2]. This binding profile underpins its utility as a CRBN-recruiting moiety in PROTAC development and other targeted protein degradation applications.

Target Engagement Cereblon Binding E3 Ligase

TNF-alpha Inhibition Potency: (S)-Pomalidomide is a Potent Inhibitor, Comparable to Racemic Pomalidomide

The S-enantiomer of pomalidomide retains the potent TNF-alpha inhibitory activity characteristic of the racemic drug. The racemic mixture inhibits lipopolysaccharide (LPS)-stimulated TNF-alpha release in human peripheral blood mononuclear cells (PBMCs) with an IC50 of 13 nM . This activity is attributed primarily to the S-enantiomer [1]. While lenalidomide also shows a reported IC50 of 13 nM in similar assays , pomalidomide is distinguished by its superior clinical potency at lower doses (4 mg/day for pomalidomide vs. 25 mg/day for lenalidomide) and its efficacy in lenalidomide-resistant multiple myeloma [2].

TNF-alpha Cytokine Inhibition Immunomodulation

Functional Superiority in Class: Pomalidomide is the Most Potent IMiD for Multiple Myeloma

Among the clinically used immunomodulatory drugs (IMiDs), pomalidomide (driven by its S-enantiomer) exhibits the highest relative potency across a range of biological activities relevant to multiple myeloma [1]. This includes T-cell co-stimulation (pomalidomide: +++++ vs. lenalidomide: ++++ vs. thalidomide: +) and NK/NKT cell activation (pomalidomide: +++++ vs. lenalidomide: ++++ vs. thalidomide: +) [1]. This superior functional profile translates to clinical efficacy in patients with relapsed and refractory multiple myeloma, including those who are resistant to lenalidomide [2].

Multiple Myeloma IMiD Potency Drug Resistance

Optimal Research and Development Applications for (S)-Pomalidomide (CAS 202271-89-4)


Analytical Method Development and Validation for Chiral Purity

(S)-Pomalidomide serves as a critical reference standard for developing and validating chiral separation methods, such as reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC), to quantify enantiomeric purity in pomalidomide active pharmaceutical ingredients (APIs) and formulations [1]. Its use ensures the accurate determination of the S- to R-isomer ratio, a key quality control parameter for the drug substance [2].

Preclinical Pharmacokinetic and Toxicological Studies in Relevant Animal Models

In non-human primate models, where the pharmacokinetic disposition of the enantiomers differs significantly from humans, (S)-Pomalidomide is essential for conducting enantiomer-specific studies. Research has shown a 1.72-fold higher exposure of the S-enantiomer compared to the R-enantiomer in cynomolgus monkeys [3]. Using the pure S-enantiomer allows for precise control over drug exposure and accurate interpretation of pharmacodynamic and toxicological endpoints in these species.

Development of Targeted Protein Degraders (PROTACs) and Molecular Glues

As a potent and well-characterized cereblon (CRBN) ligand, (S)-Pomalidomide is a key building block for designing proteolysis-targeting chimeras (PROTACs) and other molecular glues. Its defined binding affinity for CRBN (Kd = 1.4 µM) and target engagement (IC50 = 0.30 µM) [4] allow for the rational design of heterobifunctional molecules aimed at degrading specific target proteins via the ubiquitin-proteasome system [5].

Investigating Mechanisms of IMiD Resistance and Cereblon Pathway Modulation

(S)-Pomalidomide is the ideal tool compound for studying resistance mechanisms to immunomodulatory drugs (IMiDs) in multiple myeloma and other B-cell malignancies. Its superior potency compared to lenalidomide and thalidomide [6] makes it invaluable for probing the functional limits of CRBN-mediated neo-substrate degradation and for identifying downstream signaling pathways that remain vulnerable in resistant cell populations [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Pomalidomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.